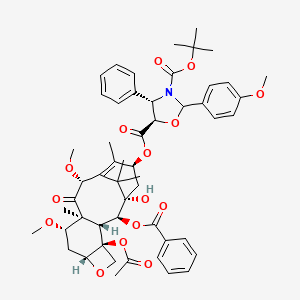
Cabazitaxel N-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cabazitaxel N-1 is a second-generation taxane, a class of compounds known for their microtubule-stabilizing properties. It is a semi-synthetic derivative of a natural taxoid and has been developed to overcome resistance mechanisms associated with first-generation taxanes like paclitaxel and docetaxel . This compound is primarily used in the treatment of metastatic castration-resistant prostate cancer, especially in patients who have previously been treated with docetaxel .
准备方法
Synthetic Routes and Reaction Conditions
Cabazitaxel N-1 is synthesized from 10-deacetylbaccatin III, a compound isolated from the yew tree . The synthesis involves multiple steps, including esterification, selective protection and deprotection of hydroxyl groups, and coupling reactions. One common method involves dissolving cabazitaxel and Pluronic F127 in a mixed solvent system comprising water and 1,4-dioxane, followed by lyophilization to produce a stable drug product .
Industrial Production Methods
In industrial settings, this compound is formulated for clinical use in a neat liquid surfactant, typically at a 27:1 mass ratio of Tween-80 to cabazitaxel . This formulation allows for sterile filtration and subsequent lyophilization, ensuring the stability and efficacy of the drug.
化学反应分析
Types of Reactions
Cabazitaxel N-1 undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Involves the replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of cabazitaxel, which may have different pharmacological properties and applications.
科学研究应用
Cabazitaxel N-1 has a wide range of scientific research applications:
作用机制
Cabazitaxel N-1 exerts its effects by stabilizing microtubules and inhibiting their depolymerization, which disrupts the mitotic process and leads to cell death . It has a low affinity for the P-glycoprotein efflux pump, allowing it to penetrate the blood-brain barrier more effectively than other taxanes . This property makes it particularly useful in treating cancers that have metastasized to the brain.
相似化合物的比较
Similar Compounds
Paclitaxel: A first-generation taxane with high affinity for P-glycoprotein, limiting its effectiveness in resistant tumors.
Docetaxel: Another first-generation taxane with similar limitations as paclitaxel.
Abiraterone and Enzalutamide: Androgen receptor-axis-targeted therapies used in the treatment of metastatic castration-resistant prostate cancer.
Uniqueness of Cabazitaxel N-1
This compound is unique in its ability to overcome resistance mechanisms associated with first-generation taxanes. It has a lower affinity for P-glycoprotein, allowing it to be effective in tumors that are resistant to paclitaxel and docetaxel . Additionally, its ability to penetrate the blood-brain barrier makes it a valuable option for treating metastatic cancers .
属性
分子式 |
C53H63NO15 |
|---|---|
分子量 |
954.1 g/mol |
IUPAC 名称 |
5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
InChI |
InChI=1S/C53H63NO15/c1-29-35(65-47(58)41-39(31-18-14-12-15-19-31)54(48(59)69-49(3,4)5)45(66-41)32-22-24-34(61-9)25-23-32)27-53(60)44(67-46(57)33-20-16-13-17-21-33)42-51(8,43(56)40(63-11)38(29)50(53,6)7)36(62-10)26-37-52(42,28-64-37)68-30(2)55/h12-25,35-37,39-42,44-45,60H,26-28H2,1-11H3/t35-,36-,37+,39-,40+,41+,42-,44-,45?,51+,52-,53+/m0/s1 |
InChI 键 |
JWINQNOFPOPSDF-BUPOHIIBSA-N |
手性 SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)OC)C)OC |
规范 SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)OC)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


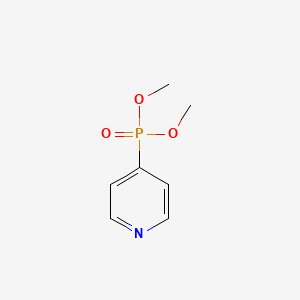



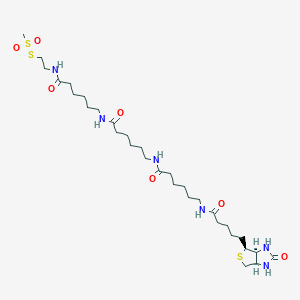
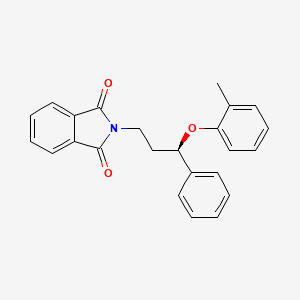

![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)

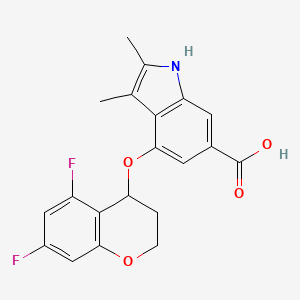

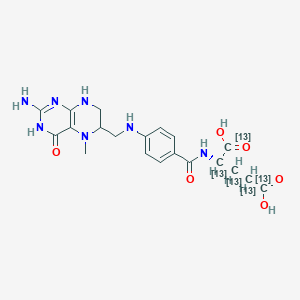
![1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B13842886.png)
